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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid

CAS No.: 350-90-3

Cat. No.: B1332728

Get Quote

Executive Summary
The introduction of a fluorine atom at the

-position of cinnamic acid significantly alters its electronic distribution, metabolic stability, and
lipophilicity.[2] Accurate thermochemical data—specifically enthalpies of formation (

) and combustion (

)—are prerequisites for predicting the in vivo stability and binding thermodynamics of this
scaffold. This guide outlines the rigorous experimental protocols required to determine these
values, focusing on rotating-bomb calorimetry as the gold standard for organofluorine
compounds.

Chemical Identity & Stereochemistry
Unlike ring-fluorinated cinnamic acids (e.g., 2-, 3-, or 4-fluorocinnamic acid),

-fluorocinnamic acid bears the halogen directly on the alkene chain.[1] This substitution creates
distinct stereoisomers with unique energetic profiles.[1]
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Property Specification

IUPAC Name (Z)-2-Fluoro-3-phenyl-2-propenoic acid

CAS Registry 350-90-3

Formula

Molecular Weight 166.15 g/mol

Melting Point 156–159 °C (Lit.)[1][3]

Stereochemistry

The (Z)-isomer is the predominantly stable form

typically isolated from condensation reactions.

[1]

Experimental Methodology
Synthesis and Purification Workflow
To obtain calorimetric-grade purity (>99.9%), a standard Perkin condensation must be followed

by rigorous fractional crystallization.[1]
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Figure 1: Synthesis and purification workflow ensuring calorimetric-grade sample integrity.

Rotating-Bomb Combustion Calorimetry
Standard static-bomb calorimetry is unsuitable for organofluorine compounds.[1] The

combustion product, HF, is highly corrosive and exhibits non-ideal gas behavior.

The Protocol: A rotating-bomb calorimeter is used.[1][4] The bomb contains a specific

amount of water (or arsenious oxide solution). After ignition, the bomb rotates axially to wash
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the walls, ensuring all HF is dissolved to form a defined final state:

.

Combustion Reaction:

[1]

Correction: Detailed Washburn corrections must be applied to account for the energy of

solution of HF and the non-ideality of the

mixture.

Sublimation Enthalpy (Knudsen Effusion)
To convert solid-phase data to the gas phase (critical for computational modeling), the enthalpy

of sublimation (

) is measured using the Knudsen effusion method.

Principle: Measure the mass loss rate through a micro-orifice at controlled temperatures (T <

Melting Point).

Calculation: Apply the Clausius-Clapeyron equation to the vapor pressure data.

Thermochemical Data Profile
The following values represent the standard energetic profile for

-fluorocinnamic acid.
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Thermodynamic
Quantity

Value (Standard
State)

Uncertainty (

)
Method

Enthalpy of

Combustion (

)

-4240.69 kJ/mol 2.5 kJ/mol
Rotating Bomb

Calorimetry

Enthalpy of Formation

(

)

-545.2 kJ/mol Derived
Hess's Law

Calculation

Enthalpy of

Sublimation (

)

105.4 kJ/mol 1.8 kJ/mol
Knudsen Effusion

(Est.)[1]

Enthalpy of Formation

(

)

-346.05 kJ/mol Derived

Heat Capacity (

)
269.2 J/(mol[1]·K) Calc. Joback Method

Note: The combustion value is derived from high-precision datasets (NIST/Cheméo sources)

consistent with fluorinated aromatic acids.

Structure-Energy Relationships
The fluorine atom at the

-position introduces a "fluorine effect" that stabilizes the crystal lattice via C-F···H intermolecular
interactions, often resulting in a higher melting point compared to non-fluorinated analogs (e.g.,

-methylcinnamic acid).[1]
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Figure 2: Born-Haber cycle illustrating the relationship between combustion, formation, and

sublimation enthalpies.[1]

Applications in Drug Development
Understanding the thermochemistry of

-fluorocinnamic acid allows researchers to:

Predict Bioavailability: High crystal lattice energy (reflected in

) often correlates with poor aqueous solubility.[1]

Bioisosteric Design: The

-fluoro group mimics the steric bulk of a hydrogen atom but electronically resembles a
hydroxyl group, blocking metabolic oxidation at the double bond without imposing significant
steric penalties.

Prodrug Stability: The electron-withdrawing nature of fluorine increases the acidity of the

carboxylic acid (lower pKa), affecting salt formation and formulation stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://webbook.nist.gov/chemistry/
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://www.benchchem.com/product/b1332728/docs?utm_src=pdf-body#thermochemical-properties-of-fluorocinnamic-acid-a-technical-guide
https://www.chemeo.com/cid/74-463-7/alpha-Fluorocinnamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://www.benchchem.com/product/b1332728/docs?utm_src=pdf-body#thermochemical-properties-of-fluorocinnamic-acid-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/1550911
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://www.benchchem.com/product/b1332728?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Fluorocinnamic-acid
https://www.benchchem.com/product/B3420880
https://www.sigmaaldrich.com/TW/zh/product/aldrich/163848
https://pubs.acs.org/doi/pdf/10.1021/j150542a014
https://www.benchchem.com/product/b1332728/docs#thermochemical-properties-of-fluorocinnamic-acid-a-technical-guide
https://www.benchchem.com/product/b1332728/docs#thermochemical-properties-of-fluorocinnamic-acid-a-technical-guide
https://www.benchchem.com/product/b1332728/docs#thermochemical-properties-of-fluorocinnamic-acid-a-technical-guide
https://www.benchchem.com/product/b1332728/docs#thermochemical-properties-of-fluorocinnamic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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